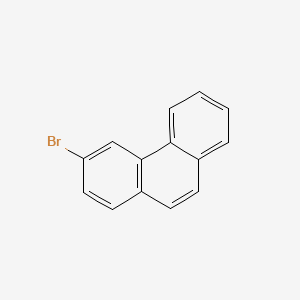

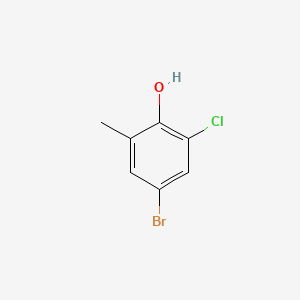

3-Bromophenanthrene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromophenanthrene and its derivatives involves multiple steps, highlighting the complexity and efficiency of modern synthetic chemistry. One notable method for synthesizing derivatives involves an efficient approach that includes anionic cyclization to generate the phenanthrene ring, followed by sequential tribromination and hydrolysis to incorporate bromo-diketone functionality, demonstrating a practical synthesis pathway for complex brominated phenanthrenes (Limanto et al., 2008). Another method emphasizes the use of palladium-catalyzed benzannulation with o-bromobenzyl alcohols for constructing phenanthrene skeletons via sequential multiple carbon-carbon bond formations, showcasing the versatility and efficiency of transition metal-catalyzed reactions in synthesizing polycyclic aromatic compounds (Iwasaki et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Bromophenanthrene derivatives has been elucidated using various analytical techniques, providing insights into their conformation and electronic properties. The crystal and molecular structure of synthetic intermediates, such as 2-bromo-3-methoxy-5-hydroxy-5,6,7,8,9,10,13,14-octahydro-8-methyl-10,13-N-acetylaminomethano-phenanthrene, reveals detailed conformational characteristics and intermolecular interactions, highlighting the importance of molecular structure in understanding the reactivity and properties of these compounds (Lynton & Siew, 1973).

Chemical Reactions and Properties

3-Bromophenanthrene undergoes various chemical reactions, reflecting its reactivity and versatility as a synthetic intermediate. For instance, its reactivity towards organolithium compounds and bromine has been studied, offering pathways for further functionalization through Suzuki and Sonogashira couplings with complete regioselectivity. These reactions not only expand the utility of 3-Bromophenanthrene derivatives but also demonstrate the influence of bromine substituents on their chemical behavior (Abengózar et al., 2019).

Physical Properties Analysis

The physical properties of 3-Bromophenanthrene, including its crystalline structure and phase behavior, are crucial for its application in material science. Studies on derivatives like 3-(trifluoromethyl)phenanthrene have explored the rotation of CF3 groups and their impact on molecular packing, providing insights into the solid-state properties of brominated phenanthrenes and their derivatives. These investigations reveal the intricate balance between molecular structure and physical properties, essential for designing materials with specific characteristics (Wang et al., 2006).

Applications De Recherche Scientifique

Fluorescence Probe for Palladium Detection 3-Bromophenanthrene derivatives, like 9-bromophenanthrene (9-BrP), have been employed as fluorescence probes for detecting trace amounts of palladium (Pd). This process involves the conversion of 9-BrP to phenanthrene under the catalysis of Pd²⁺, leading to a significant enhancement of fluorescence. This method exhibits high selectivity and specificity, making it valuable for routine determination of Pd in various samples, such as lake water and surface soil (Qin et al., 2016).

Chemical Synthesis and Cyclization The cyclization and bromination of arene–alkyne substrates using CuBr2 have been developed, efficiently producing 9-bromophenanthrene derivatives. This process offers a novel protocol for C–Br bond formation from an inorganic bromine source, involving the reductive elimination of Cu(III) species (Liu et al., 2016).

Ammonolysis Studies Ammonolysis of 9-bromophenanthrene has been researched, with copper acetate identified as the most effective catalyst. This process converts 9-bromophenanthrene into 9-aminophenanthrene, with common by-products like phenanthrene and phenanthrazine. The yields varied based on the type and amount of catalyst used (Ōta & Iwamoto, 1969).

Synthesis of BN-Phenanthrene Derivatives Research on 3,4-Dihydro-4-aza-3-boraphenanthrene, a member of the BN-phenanthrene family, reveals it has the highest fluorescence quantum yield among nonsubstituted BN-phenanthrenes. This compound, along with its substituted derivatives, has been synthesized and shown potential for further functionalization via Suzuki and Sonogashira couplings (Abengózar et al., 2019).

Electrosynthesis of Poly(9-bromophenanthrene) Poly(9-bromophenanthrene) (P9BP) has been synthesized electrochemically from its monomer 9-bromophenanthrene. P9BP shows good electrochemical behavior and thermal stability, with electrical conductivity and strong electrochromic nature. It also exhibits blue light emission, indicating its potential in electronics and optics (Yu et al., 2009).

DNA-Binding and Anticancer Activity of Gold(I) Alkynyl Complexes 3,6-Diethynyl-9,10-diethoxyphenanthrene and its binuclear gold(I) alkynyl complexes show strong DNA-binding affinities and promising anticancer properties. These complexes exhibit enhanced binding affinities compared to traditional intercalating agents and maintain the DNA-binding capability of the precursor alkyne, with improved anticancer efficacy (Alsaeedi et al., 2020).

Phosphorescent Behaviors in Crystals Studies on 9-bromophenanthrene crystals reveal significant phosphorescence with emission wavelengths influenced by π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. The phosphorescent properties of these crystals are modulated by their structural interactions, indicating applications in materials science and photonics (Zhu et al., 2014).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon As a brominated aromatic compound, it may interact with various biological macromolecules, such as proteins and nucleic acids, through hydrophobic interactions and halogen bonding .

Mode of Action

Brominated aromatic compounds are known to interact with their targets through non-covalent interactions, such as hydrophobic interactions and halogen bonding . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Brominated aromatic compounds can potentially disrupt various cellular processes, including signal transduction, gene expression, and metabolic pathways, due to their interactions with biological macromolecules .

Pharmacokinetics

Like other brominated aromatic compounds, it is likely to be lipophilic and may accumulate in fatty tissues . Its metabolism and excretion would likely involve enzymatic transformations and biliary or renal excretion .

Result of Action

Brominated aromatic compounds can potentially cause cellular toxicity, oxidative stress, and genotoxicity due to their interactions with biological macromolecules and disruption of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromophenanthrene. For instance, its lipophilicity may lead to bioaccumulation in organisms and biomagnification in food chains . Additionally, its stability and reactivity can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

3-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGNNFQSUWVWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221716 | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenanthrene | |

CAS RN |

715-50-4 | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 715-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the bromine substituent in 3-Bromophenanthrene influence its reactivity in acid-catalyzed methanolysis compared to unsubstituted phenanthrene?

A: Research indicates that the presence of a bromine substituent on the phenanthrene ring, specifically at the 3-position, does not significantly alter the reaction pathway in acid-catalyzed methanolysis when compared to unsubstituted phenanthrene []. Both 3-Bromophenanthrene and phenanthrene undergo a two-step mechanism:

Q2: Does the reaction of 3-Bromophenanthrene oxide with methoxide ion differ significantly from its acid-catalyzed methanolysis?

A: Yes, the reaction of 3-Bromophenanthrene oxide with methoxide ion proceeds via a distinct mechanism compared to its acid-catalyzed methanolysis []. In the presence of methoxide, the reaction follows an SN2 pathway, resulting in the exclusive formation of trans-methanol adducts. This contrasts with the acid-catalyzed reaction, where both cis and trans isomers are observed. The SN2 mechanism involves a concerted attack of the methoxide nucleophile on the epoxide ring, leading to the observed stereospecificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)